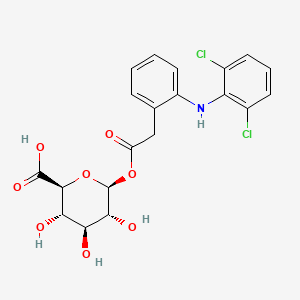

Diclofenac acyl glucuronide

概要

説明

ジクロフェナクアシル-β-D-グルクロン酸は、広く使用されている非ステロイド系抗炎症薬(NSAID)であるジクロフェナクの活性代謝物です。この化合物は、さまざまな物質の主要なII相代謝経路であるグルクロン酸抱合経路によって生成されます。 ジクロフェナクアシル-β-D-グルクロン酸は、抱合反応における役割で知られており、化合物の水溶性を高め、排泄を促進します .

準備方法

合成経路と反応条件: ジクロフェナクアシル-β-D-グルクロン酸は、ジクロフェナクから酵素UDP-グルクロン酸転移酵素(UGT)アイソフォームUGT2B7を介して合成されます 。この反応は、ジクロフェナクとグルクロン酸の抱合を伴い、アシルグルクロン酸代謝物の生成をもたらします。

工業的生産方法: ジクロフェナクアシル-β-D-グルクロン酸の工業的生産は、通常、グルクロン酸抱合プロセスを促進するために組み換えUGT酵素を使用します。 この方法は、化合物の高収率と純度を保証し、研究および製薬用途に適しています .

化学反応の分析

反応の種類: ジクロフェナクアシル-β-D-グルクロン酸は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は酸化されて反応性代謝物を生成する可能性があります。

加水分解: 特定の条件下でジクロフェナクに戻ることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とシトクロムP450酵素が含まれます。

加水分解: 酸性または塩基性条件が加水分解を促進する可能性があります。

形成された主な生成物:

酸化: ジクロフェナクの反応性代謝物。

加水分解: ジクロフェナク。

4. 科学研究への応用

ジクロフェナクアシル-β-D-グルクロン酸は、以下を含むいくつかの科学研究への応用があります。

化学: グルクロン酸抱合反応の速度論と機構を研究するために使用されます。

生物学: 薬物代謝と輸送における役割が調査されています。

医学: 炎症や癌細胞の増殖に対する潜在的な効果が調べられています。

科学的研究の応用

Pharmacokinetics and Metabolism

Diclofenac undergoes extensive metabolism in the liver, with diclofenac acyl glucuronide being one of its major metabolites. Research indicates that the acyl glucuronide pathway is particularly important in certain species, influencing the pharmacokinetic profiles of diclofenac.

- Species Variation : Studies demonstrate that the glucuronidation of diclofenac varies significantly among species. For instance, human liver microsomes produce this compound at a rate of approximately 6.66 nmol/min/mg, while mouse liver microsomes show higher activity at 7.22 nmol/min/mg . This variation is crucial for understanding interspecies differences in drug metabolism and toxicity.

- Transport Mechanisms : The disposition of this compound is mediated by various transporters in the kidney, which may influence its renal clearance and overall pharmacological efficacy .

Toxicological Implications

This compound has been linked to several toxicological outcomes, particularly hepatotoxicity. Its formation can lead to adverse effects that are critical for assessing drug safety.

- Hepatotoxicity : Research has indicated that both diclofenac and its acyl glucuronide metabolite can contribute to liver injury through mechanisms involving oxidative stress and the formation of reactive intermediates . The compound's potential to induce liver damage highlights the importance of monitoring its levels during therapeutic use.

- Clinical Relevance : Case studies have documented instances of idiosyncratic drug reactions associated with diclofenac use, emphasizing the need for vigilance regarding its metabolite profiles in patients .

Comparative Studies

Comparative studies across different species provide insights into the metabolic pathways and toxicological risks associated with this compound.

| Species | Glucuronidation Rate (nmol/min/mg) | Key Findings |

|---|---|---|

| Mouse | 7.22 | Highest rate among tested species |

| Human | 6.66 | Significant contributor to overall metabolism |

| Dog | 5.05 | High reliance on acyl glucuronide pathway |

| Monkey | 3.88 | Moderate glucuronidation capacity |

| Rat | 0.83 | Lowest rate; indicates species-specific metabolism |

Case Studies and Research Findings

Several case studies highlight the clinical implications of this compound:

- A study involving six healthy volunteers demonstrated high plasma levels of this compound following a single oral dose of diclofenac, with a mean ratio of 0.62 for peak concentrations . This finding underscores the compound's significant presence in systemic circulation post-administration.

- Another investigation into the relative importance of metabolic pathways revealed that while humans predominantly eliminate diclofenac via hydroxylation (approximately 50%), other species may rely more heavily on the acyl glucuronide pathway .

作用機序

ジクロフェナクアシル-β-D-グルクロン酸は、主にシクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2の阻害を通じて効果を発揮します。これらの酵素は、炎症と痛みのシグナル伝達において重要な役割を果たすプロスタグランジンの産生に関与しています。 COX酵素を阻害することにより、ジクロフェナクアシル-β-D-グルクロン酸はプロスタグランジンの産生を減らし、炎症と痛みを軽減します .

類似の化合物:

イブプロフェンアシル-β-D-グルクロン酸: グルクロン酸抱合によって形成される別のNSAID代謝物。

ナプロキセンアシル-β-D-グルクロン酸: ジクロフェナクアシル-β-D-グルクロン酸と構造と機能が類似しています。

ケトプロフェンアシル-β-D-グルクロン酸: 同様の代謝経路と治療効果を共有しています.

独自性: ジクロフェナクアシル-β-D-グルクロン酸は、COX酵素の特異的な阻害とジクロフェナクの代謝における役割により、ユニークです。 その形成と安定性は、酵素活性や環境条件など、さまざまな要因の影響を受け、薬物代謝や相互作用を研究するための貴重な化合物となっています .

類似化合物との比較

Ibuprofen Acyl-β-D-Glucuronide: Another NSAID metabolite formed through glucuronidation.

Naproxen Acyl-β-D-Glucuronide: Similar in structure and function to Diclofenac Acyl-β-D-Glucuronide.

Ketoprofen Acyl-β-D-Glucuronide: Shares similar metabolic pathways and therapeutic effects.

Uniqueness: Diclofenac Acyl-β-D-Glucuronide is unique due to its specific inhibition of COX enzymes and its role in the metabolism of diclofenac. Its formation and stability are influenced by various factors, including enzyme activity and environmental conditions, making it a valuable compound for studying drug metabolism and interactions .

生物活性

Diclofenac acyl glucuronide (D-1-O-G) is a significant metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding its biological activity is critical due to its implications in therapeutic efficacy and potential toxicity. This article explores the biological activity of D-1-O-G, focusing on its mechanisms, metabolic pathways, and associated health effects, supported by data tables and relevant case studies.

1. Metabolism and Formation

Diclofenac undergoes extensive hepatic metabolism, primarily through glucuronidation, resulting in the formation of D-1-O-G. This metabolite is characterized by its reactivity and chemical instability , which can lead to adverse effects, including idiosyncratic liver toxicity.

Table 1: Metabolic Pathways of Diclofenac

| Metabolite | Pathway | Enzyme Involved |

|---|---|---|

| Diclofenac | Parent Drug | - |

| Hydroxydiclofenac | Hydroxylation | CYP2C9 |

| This compound | Glucuronidation | UGT2B7, UGT2B4 |

2.1 Toxicity and Hepatotoxicity

D-1-O-G has been implicated in hepatotoxicity due to its electrophilic nature, which can lead to covalent binding with cellular proteins. In studies involving mice lacking multidrug resistance proteins (MRP2 and MRP3), elevated levels of D-1-O-G were associated with mild hepatotoxicity, indicating a potential mechanism for liver injury linked to this metabolite .

2.2 Intestinal Injury

Research has demonstrated that D-1-O-G plays a direct role in small intestinal injury. In experiments with hepatocanalicular conjugate export pump-deficient rats, the administration of bile containing D-1-O-G resulted in significant ulcer formation compared to controls . This suggests that the metabolite's reactivity contributes to gastrointestinal toxicity.

Case Study 1: Hepatotoxicity in Humans

A case reported severe liver injury in a patient treated with diclofenac, where subsequent analysis revealed high levels of D-1-O-G. The patient's condition improved upon discontinuation of diclofenac, highlighting the potential risks associated with this metabolite .

Case Study 2: Intestinal Ulceration

In a controlled study involving rats, those administered diclofenac showed increased ulceration when bile containing D-1-O-G was transferred from treated animals. This finding underscores the importance of monitoring glucuronide metabolites in assessing drug safety profiles .

4. Comparative Studies Across Species

The glucuronidation rates of diclofenac vary significantly among species, which can influence the pharmacokinetics and toxicity profiles observed in clinical settings. A recent study compared liver microsomes from different species and found that human liver microsomes exhibited higher glucuronidation activity than rat or dog microsomes .

Table 2: Glucuronidation Rates in Different Species

| Species | Vmax (nmol/min/mg) | Km (μM) |

|---|---|---|

| Mouse | 7.22 | 91.85 |

| Human | 6.66 | 59.5 |

| Dog | 5.05 | 41.45 |

| Monkey | 3.88 | 24.03 |

| Rat | 0.83 | 17.90 |

5. Conclusion and Implications for Future Research

The biological activity of this compound is multifaceted, involving complex metabolic pathways that can lead to significant adverse effects such as hepatotoxicity and gastrointestinal injury. As research continues to elucidate these mechanisms, it becomes increasingly important to consider the implications for drug safety and efficacy across different populations.

Future studies should focus on:

- The development of predictive models for human toxicity based on animal data.

- Investigating alternative pathways or inhibitors that could mitigate the adverse effects associated with D-1-O-G.

- Expanding research into the long-term effects of chronic exposure to diclofenac and its metabolites.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKYYSIYCILNG-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314170 | |

| Record name | Diclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-81-6 | |

| Record name | Diclofenac glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。